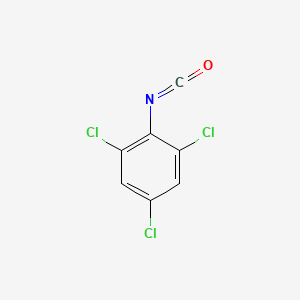

2,4,6-Trichlorophenyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYWXVDWKFAUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N=C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346614 | |

| Record name | 2,4,6-Trichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2505-31-9 | |

| Record name | 2,4,6-Trichlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichlorophenyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4,6-Trichlorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and applications of 2,4,6-trichlorophenyl isocyanate (TCPI). As a highly reactive electrophile, TCPI serves as a critical building block in organic synthesis, particularly in the formation of carbamates and ureas. This document delves into the causality behind its reactivity with various nucleophiles, offers detailed experimental considerations, and summarizes its key spectroscopic data. Furthermore, it explores the applications of TCPI and its derivatives in medicinal chemistry and drug development, alongside essential safety and handling protocols. This guide is intended to be a valuable resource for researchers and scientists leveraging this versatile reagent in their work.

Introduction

This compound (CAS No. 2505-31-9) is a substituted aromatic isocyanate that has garnered significant interest in the field of organic chemistry.[1] Its utility stems from the highly electrophilic isocyanate functional group (-N=C=O), which readily reacts with a wide array of nucleophiles. The presence of three chlorine atoms on the phenyl ring significantly influences the reactivity of the isocyanate group through inductive effects, enhancing its electrophilicity and making it a valuable reagent for the synthesis of a diverse range of compounds. This guide will provide a detailed exploration of the fundamental chemical properties of TCPI, its reactivity profile, and its applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2505-31-9 | [1] |

| Molecular Formula | C₇H₂Cl₃NO | [1] |

| Molecular Weight | 222.46 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 65-69 °C | |

| Boiling Point | 101 °C at 2 mmHg | |

| Solubility | Reacts with water. Soluble in many organic solvents. | |

| Purity | Typically >98.0% (GC) |

Expert Insight: The solid nature of TCPI at room temperature offers an advantage in terms of handling and weighing compared to liquid isocyanates. However, its moisture sensitivity necessitates storage under inert gas and in a refrigerated environment to prevent degradation.[2] The high boiling point indicates low volatility under standard laboratory conditions, which can minimize inhalation exposure risks during handling.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. This carbon is susceptible to nucleophilic attack, leading to the formation of a variety of functional groups. The three electron-withdrawing chlorine atoms on the phenyl ring further enhance the electrophilicity of the isocyanate carbon, making TCPI a highly reactive compound.

Reaction with Nucleophiles

Isocyanates are known to react exothermically with a wide range of nucleophiles, including alcohols, amines, and water.[3] These reactions are fundamental to the synthetic utility of TCPI.

-

Reaction with Alcohols to Form Carbamates: The reaction of TCPI with alcohols yields N-(2,4,6-trichlorophenyl)carbamates. This reaction is a cornerstone of polyurethane chemistry and is widely used in organic synthesis to introduce the carbamate functional group. The reaction proceeds via nucleophilic attack of the alcohol oxygen on the isocyanate carbon.

-

Reaction with Amines to Form Ureas: TCPI reacts readily with primary and secondary amines to form N,N'-disubstituted ureas. This reaction is typically very fast and often proceeds to completion at room temperature. The high reactivity is due to the greater nucleophilicity of amines compared to alcohols.

-

Reaction with Water: Like other isocyanates, TCPI is sensitive to moisture. It reacts with water in a two-step process. The initial reaction forms an unstable carbamic acid, which then decarboxylates to yield 2,4,6-trichloroaniline and carbon dioxide gas. The newly formed aniline can then react with another molecule of TCPI to form a symmetrically substituted urea. This reactivity underscores the importance of conducting reactions with TCPI under anhydrous conditions.

The general reaction scheme of TCPI with nucleophiles is illustrated in the diagram below.

Sources

A Guide to the Chemistry and Safe Handling of Aryl Isocyanates

For research and professional audiences, this document provides an in-depth overview of the chemical principles underlying the formation of aryl isocyanates, with a focus on 2,4,6-trichlorophenyl isocyanate. It emphasizes reaction mechanisms and laboratory safety protocols rather than a direct, step-by-step synthesis guide.

Introduction to this compound

This compound is an organic compound characterized by an isocyanate group (-N=C=O) attached to a trichlorinated benzene ring.[1][2] Isocyanates as a class are highly reactive chemicals widely used in the production of polyurethanes, which have applications in foams, coatings, and elastomers.[3] The specific properties of this compound make it a subject of interest in specialized chemical research. Its molecular formula is C7H2Cl3NO and it has a molar mass of 222.45 g/mol .[1][2]

General Synthetic Pathways to Aryl Isocyanates

While a detailed, step-by-step synthesis protocol for this compound is beyond the scope of this safety-oriented guide, it is valuable for researchers to understand the general chemical transformations that lead to aryl isocyanates. The primary industrial method involves the reaction of a primary amine with phosgene (carbonyl dichloride) or a phosgene equivalent. An alternative and common laboratory-scale approach is the Curtius rearrangement.

The Curtius Rearrangement

A versatile method for converting carboxylic acids into amines, carbamates, or ureas involves the Curtius rearrangement, which proceeds through an isocyanate intermediate.[4][5][6] This reaction is noted for its tolerance of a wide variety of functional groups.[4]

The general sequence of the Curtius rearrangement is as follows:

-

Activation of Carboxylic Acid: The synthesis begins with a carboxylic acid, which is typically converted to a more reactive derivative, such as an acyl chloride or anhydride.

-

Formation of Acyl Azide: The activated carboxylic acid derivative is then reacted with an azide source, like sodium azide, to form an acyl azide.

-

Thermal or Photochemical Rearrangement: Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N2) to form an isocyanate.[4][7][8] Research suggests this is a concerted process, where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the loss of nitrogen gas, thus avoiding the formation of a discrete nitrene intermediate.[4][5]

-

Trapping the Isocyanate: The resulting isocyanate is highly reactive and is typically used in situ.[5] It can be reacted with various nucleophiles to yield different products:

-

With water: Hydrolysis leads to an unstable carbamic acid, which then decarboxylates to form a primary amine.[4]

-

With alcohols: Reaction with an alcohol, such as tert-butanol or benzyl alcohol, yields a protected amine known as a carbamate (e.g., Boc- or Cbz-protected amines).[4]

-

With amines: Forms a urea derivative.[4]

-

The Curtius rearrangement is a valuable tool in organic synthesis, allowing for the creation of complex amine-containing molecules.[6]

Visualization of the General Curtius Rearrangement

Sources

- 1. This compound | C7H2Cl3NO | CID 613574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

Spectroscopic Characterization of 2,4,6-Trichlorophenyl Isocyanate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-trichlorophenyl isocyanate (C₇H₂Cl₃NO), a key intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its mass, infrared, and nuclear magnetic resonance spectra. Understanding the spectroscopic signature of this compound is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

Molecular Structure and Properties

This compound is a reactive organic compound with a molecular weight of approximately 222.5 g/mol .[1] Its structure consists of a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and an isocyanate (-N=C=O) group at position 1. The high degree of chlorination and the reactive isocyanate functionality define its chemical behavior and are clearly reflected in its spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry reveals a distinct isotopic pattern and characteristic fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Injection: A small volume of the solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any impurities before it enters the ion source.

-

Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

Data Summary and Interpretation

The EI mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The presence of three chlorine atoms results in a distinctive isotopic pattern for chlorine-containing fragments.

| m/z | Assignment | Interpretation |

| 221 | [M]⁺ | Molecular ion peak (containing ³⁵Cl₃). |

| 223 | [M+2]⁺ | Isotopic peak due to the presence of one ³⁷Cl and two ³⁵Cl atoms. |

| 158 | [M - NCO - Cl]⁺ | Fragment resulting from the loss of the isocyanate group and one chlorine atom. |

Table 1: Key mass spectrometry peaks for this compound.[1]

The molecular ion peak at m/z 221 corresponds to the species containing three ³⁵Cl isotopes. The peak at m/z 223 is the [M+2] isotope peak, which is expected for a molecule with three chlorine atoms. The fragment at m/z 158 is likely formed by the loss of the isocyanate group (-NCO) and a chlorine atom from the molecular ion.

Fragmentation Pathway

The fragmentation of this compound under electron ionization can be rationalized as follows:

Proposed fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The isocyanate group has a very strong and characteristic absorption band, making IR spectroscopy particularly useful for monitoring reactions involving this functionality.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually measured in the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Data Summary and Interpretation

The IR spectrum of this compound is dominated by the intense absorption of the isocyanate group. Other characteristic absorptions corresponding to the aromatic ring and C-Cl bonds are also present.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |

| ~2270 | Very Strong, Sharp | -N=C=O asymmetric stretch | Characteristic absorption for the isocyanate functional group. |

| ~1600-1450 | Medium-Strong | C=C aromatic ring stretch | Indicates the presence of the benzene ring. |

| ~1100-1000 | Strong | C-Cl stretch | Corresponds to the carbon-chlorine bonds on the aromatic ring. |

| ~850-750 | Strong | C-H out-of-plane bend | Aromatic C-H bending vibrations. |

Table 2: Expected characteristic IR absorption bands for this compound.

The most prominent feature in the IR spectrum is the very strong and sharp peak around 2270 cm⁻¹, which is unequivocally assigned to the asymmetric stretching vibration of the -N=C=O group. The presence of this band is a definitive indicator of the isocyanate functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy can confirm the substitution pattern of the aromatic ring.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Due to the reactivity of the isocyanate group, it is crucial to use a dry, aprotic deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice. A sample is prepared by dissolving approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in about 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically run to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted NMR Data and Interpretation

¹H NMR (Predicted)

The ¹H NMR spectrum is expected to be simple, showing a single peak corresponding to the two equivalent aromatic protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 2H | Aromatic C-H |

Table 3: Predicted ¹H NMR data for this compound.

The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern and are therefore expected to appear as a single sharp peak.

¹³C NMR (Predicted)

The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Interpretation | | :--- | :--- | :--- | :--- | | ~125 | C-NCO | The carbon atom of the isocyanate group. | | ~130 | Aromatic C-H | The two equivalent carbon atoms bonded to hydrogen. | | ~135 | Aromatic C-Cl | The three equivalent carbon atoms bonded to chlorine. | | ~138 | Aromatic C-N | The carbon atom of the aromatic ring bonded to the isocyanate group. |

Table 4: Predicted ¹³C NMR data for this compound.

The chemical shifts are influenced by the electronegativity of the substituents. The carbon atom of the isocyanate group is expected to be in the typical range for this functionality. The aromatic carbons are deshielded by the electron-withdrawing chlorine and isocyanate groups.

Molecular structure of this compound with predicted NMR assignments.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The mass spectrum confirms the molecular weight and provides insights into its fragmentation. The infrared spectrum clearly identifies the presence of the critical isocyanate functional group. While experimental NMR data is not widely available, predicted spectra offer valuable information for structural confirmation. This technical guide serves as a crucial resource for scientists working with this important chemical intermediate, enabling its unambiguous identification and facilitating its use in research and development.

References

Sources

An In-Depth Technical Guide to the Solubility of 2,4,6-Trichlorophenyl Isocyanate in Organic Solvents

Foreword: A Note on the Reactive Nature of Isocyanates

Before delving into the solubility characteristics of 2,4,6-trichlorophenyl isocyanate, it is paramount to underscore the highly reactive nature of the isocyanate functional group (-N=C=O). Isocyanates are electrophiles that readily react with a variety of nucleophiles, including water, alcohols, and amines.[1] This reactivity is a critical determinant of not only the compound's stability in different solvent environments but also the experimental approach to accurately determine its solubility. This guide, therefore, places a strong emphasis on the practical implications of this reactivity, providing researchers, scientists, and drug development professionals with the necessary insights for safe and effective handling and analysis.

Understanding this compound: A Profile

This compound (CAS RN: 2505-31-9) is a chemical intermediate characterized by a phenyl ring substituted with three chlorine atoms and an isocyanate functional group.[2] Its chemical structure dictates its physical and chemical properties, which in turn govern its solubility.

| Property | Value | Source |

| Molecular Formula | C7H2Cl3NO | [2][3] |

| Molecular Weight | 222.45 g/mol | [2][3] |

| Appearance | White to light yellow to light orange powder to crystal | [4] |

| Melting Point | 65.0 to 69.0 °C | [4] |

The presence of the three chlorine atoms on the phenyl ring significantly influences the molecule's polarity and potential for intermolecular interactions. The isocyanate group, as mentioned, is the primary site of reactivity.

Safety First: Handling and Disposal of this compound

The handling of this compound requires stringent safety protocols due to its toxicity and reactivity. The compound is toxic if swallowed or inhaled, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when working with this compound. This includes:

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is essential to prevent inhalation of dust or vapors.[6]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

-

Skin Protection: Chemically resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and full-length pants are necessary to prevent skin contact.

-

Ventilation: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Handling and Storage

-

Moisture Sensitivity: this compound is moisture-sensitive and will react with water, including atmospheric moisture, to form an insoluble urea derivative and release carbon dioxide gas. This can lead to pressure buildup in sealed containers.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.

Spill and Disposal Procedures

In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert, dry material such as sand or vermiculite.[6][7] Do not use water. The collected material should be placed in an open container to avoid pressure buildup from the reaction with any residual moisture.[7] Decontamination of the spill area can be performed with a solution of sodium carbonate (5-10%) and detergent in water, followed by proper disposal according to local, state, and federal regulations.[7]

The Science of Solubility: Theoretical Considerations

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.

Impact of Molecular Structure

This compound possesses a moderately polar character due to the presence of the electronegative chlorine and nitrogen atoms. The phenyl ring contributes to its nonpolar characteristics. Therefore, it is expected to exhibit limited solubility in highly polar protic solvents and greater solubility in aprotic solvents of intermediate to low polarity.

The Critical Role of Solvent Reactivity

As previously emphasized, the high reactivity of the isocyanate group is a major factor.

-

Protic Solvents (e.g., Water, Alcohols, Amines): These solvents contain acidic protons and will react with the isocyanate group to form urethanes (from alcohols), ureas (from amines), or an unstable carbamic acid that decomposes to an amine and carbon dioxide (from water). This chemical reaction means that true solubility cannot be determined in these solvents; instead, a reactivity study would be more appropriate.

-

Aprotic Solvents (e.g., Toluene, Tetrahydrofuran, Acetone, N,N-Dimethylformamide): These solvents lack acidic protons and are therefore suitable for dissolving this compound without chemical reaction. However, it is crucial to use anhydrous (dry) solvents, as even trace amounts of water can lead to degradation of the isocyanate.

Experimental Determination of Solubility: A Step-by-Step Protocol

Due to the lack of publicly available quantitative solubility data for this compound, experimental determination is necessary. The following protocol is designed to ensure accuracy and safety.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., toluene, tetrahydrofuran (THF), acetone, N,N-dimethylformamide (DMF), acetonitrile, ethyl acetate)

-

Analytical balance

-

Vials with PTFE-lined caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired anhydrous organic solvent to each vial.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, dry vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same anhydrous solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples by a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the samples.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The results can be expressed in units such as g/L or mol/L.

-

Expected Solubility Profile: An Illustrative Overview

While experimental data is essential, a qualitative prediction of solubility can be made based on the principles discussed. The following table provides an illustrative solubility profile. Note: These are not experimental values and should be confirmed through the protocol outlined above.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Toluene | Aprotic, Nonpolar | High | Similar aromatic character. |

| Tetrahydrofuran (THF) | Aprotic, Polar | High | Good balance of polarity to dissolve the molecule. |

| Acetone | Aprotic, Polar | Moderate to High | Polar aprotic nature should facilitate dissolution. |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High | Highly polar aprotic solvent, likely a very good solvent. |

| Ethyl Acetate | Aprotic, Moderately Polar | Moderate | Ester functionality provides some polarity. |

| Acetonitrile | Aprotic, Polar | Moderate | Polar nature should allow for some solubility. |

| Hexane | Aprotic, Nonpolar | Low | Primarily nonpolar, may not effectively solvate the polar isocyanate group. |

| Water | Protic, Polar | Reactive | Will react to form an insoluble urea derivative. |

| Ethanol | Protic, Polar | Reactive | Will react to form a urethane. |

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. This guide has provided a comprehensive overview of the key considerations, from the paramount importance of safety and handling due to its reactivity and toxicity, to the theoretical principles governing its solubility. The detailed experimental protocol offers a robust framework for researchers to accurately and safely determine the solubility of this compound in various aprotic organic solvents. By understanding the interplay between the molecular structure of this compound and the properties of the chosen solvent, scientists can make informed decisions to advance their research and development endeavors.

References

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

ISOPA. (2024). Safe Use and Handling of Diisocyanates. Retrieved from [Link]

-

TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: this compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 565-569.

-

Angene Chemical. (2021). Safety Data Sheet: 3-Chlorophenyl Isocyanate. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 3(2), 263-271.

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

- McNary, R. R., & Magid, L. (1946). Preparation of this compound. Journal of the American Chemical Society, 68(4), 673–673.

-

Taylor & Francis Online. (n.d.). Protic solvents – Knowledge and References. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenyl Isocyanate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. Retrieved from [Link]

-

Public Services and Procurement Canada. (n.d.). Fact sheet: 2,4,6-trichlorophenol. Retrieved from [Link]

-

National Toxicology Program. (n.d.). RoC Profile: 2,4,6-Trichlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]

-

University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H2Cl3NO | CID 613574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2505-31-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Isocyanates – A family of chemicals [tc.canada.ca]

- 7. fsi.co [fsi.co]

An In-depth Technical Guide to 2,3,5,6-Tetramethylpyrazine (Ligustrazine)

Introduction: 2,3,5,6-Tetramethylpyrazine (TMP), also known as ligustrazine, is a biologically active alkaloid naturally occurring in the rhizome of the traditional Chinese medicinal herb Ligusticum wallichii (Chuanxiong).[1] It is a compound of significant interest to the pharmaceutical and biotechnology sectors due to its wide array of therapeutic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and applications, with a focus on its relevance to drug discovery and development. It should be noted that while this document addresses the compound commonly known as 2,3,5,6-tetramethylpyrazine, there may be a discrepancy in the provided CAS number (2533-33-7), as the widely accepted CAS number for this compound is 1124-11-4.

Physicochemical Properties

2,3,5,6-Tetramethylpyrazine is a heterocyclic aromatic compound.[2] Its core structure consists of a pyrazine ring with four methyl group substituents. This structure dictates its physical and chemical characteristics, which are crucial for its biological activity and formulation.

| Property | Value | Reference |

| CAS Number | 1124-11-4 | |

| Molecular Formula | C₈H₁₂N₂ | |

| Molecular Weight | 136.19 g/mol | |

| Appearance | White to off-white solid, colorless needle-like crystals | [3][4] |

| Melting Point | 77-80 °C | |

| Boiling Point | 190 °C | |

| Solubility | Soluble in hot water, petroleum ether, chloroform, and dilute hydrochloric acid; slightly soluble in ether; insoluble in cold water. Soluble in water at 4 g/L at 20°C. | [4] |

| Odor | Nutty, musty, chocolate, coffee, cocoa-like | [4] |

Synthesis and Production

The production of 2,3,5,6-tetramethylpyrazine can be achieved through several routes, including extraction from its natural source, chemical synthesis, and biotechnological methods.[1]

2.1. Natural Extraction

Initially, TMP was isolated from Ligusticum wallichii.[1] This method, while yielding a natural product, is often limited by the concentration of the compound in the plant and can be resource-intensive.

2.2. Chemical Synthesis

Chemical synthesis offers a more controlled and scalable approach. A common method involves the condensation of acetoin with an ammonium source.[5] The reaction is typically spontaneous but can be accelerated at elevated temperatures.[1]

Experimental Protocol: One-Pot Synthesis of 2,3,5,6-Tetramethylpyrazine

This protocol is based on a patented method utilizing industrial phosphoric acid, ammonia, and acetoin.[5]

Materials:

-

1000ml three-neck flask

-

Stirrer

-

Thermometer

-

Ammonia gas inlet

-

Heating mantle

-

Industrial phosphoric acid (85%)

-

Process water

-

Ammonia gas

-

Acetoin

Procedure:

-

To the 1000ml three-neck flask, add 120g (1.04mol) of 85% industrial phosphoric acid and 600g of process water. Stir the mixture until uniform.[5]

-

Maintain the temperature of the mixture at 20-40°C while bubbling ammonia gas through it. Monitor the pH and stop the ammonia gas flow once the pH of the system reaches 7.8-8.2.[5]

-

Continue to control the temperature at 30-40°C and add 60g (0.68mol) of acetoin dropwise over approximately 30 minutes.[5]

-

After the addition of acetoin is complete, maintain the reaction mixture at the same temperature and allow it to react for 2 hours with continuous stirring.[5]

-

The resulting product, 2,3,5,6-tetramethylpyrazine, can then be purified through methods such as steam distillation or recrystallization.[6][]

Caption: Chemical synthesis workflow for 2,3,5,6-tetramethylpyrazine.

2.3. Biosynthesis

Biotechnological production is an emerging green alternative.[1] This approach often utilizes engineered microorganisms, such as Corynebacterium glutamicum or Escherichia coli, to produce TMP from simple carbon sources like glucose.[2][8] These methods involve the overexpression of key enzymes in the TMP biosynthesis pathway, such as acetolactate synthase and α-acetolactate decarboxylase.[2][8]

Pharmacological Activities and Mechanisms of Action

2,3,5,6-Tetramethylpyrazine exhibits a broad spectrum of pharmacological effects, making it a versatile candidate for drug development. Its therapeutic potential stems from its ability to modulate multiple cellular pathways.

3.1. Cardiovascular and Cerebrovascular Effects

TMP has long been used in the treatment of cardiovascular and cerebrovascular diseases.[1][4] Its primary mechanism in this context is as a vasodilator.[] This effect is achieved by inhibiting Ca²⁺ influx and the release of intracellular Ca²⁺.[9][10] Additionally, it can suppress the proliferation of vascular smooth muscle cells.[10]

3.2. Neuroprotection

TMP can effectively cross the blood-brain barrier, allowing it to exert neuroprotective effects.[10][11] It has shown promise in models of ischemic brain injury.[4][11] Its neuroprotective mechanisms include:

-

Inhibition of glutamate excitotoxicity and calcium ion overload. [12]

-

Anti-oxidative stress: It reduces the production of reactive oxygen species (ROS).[4]

-

Anti-inflammatory effects: It mitigates the inflammatory response associated with ischemia.[10][12]

-

Anti-apoptosis. [12]

3.3. Anti-inflammatory and Antioxidant Activities

TMP demonstrates significant anti-inflammatory and antioxidant properties.[9][13] It can eliminate superoxide anions and decrease nitric oxide production.[4] The antioxidant effects are partly mediated by activating the Nrf2 pathway and enhancing the expression of antioxidant factors.[13] Its anti-inflammatory action involves the inhibition of pathways such as NF-κB.[9]

3.4. Anticancer Potential

Recent studies have highlighted the antitumor potential of TMP.[14] It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[3][] Furthermore, TMP can be used in combination with chemotherapeutic agents to enhance their efficacy and reduce their toxicity.[14]

Caption: Key mechanisms of action for 2,3,5,6-tetramethylpyrazine.

Applications in Research and Drug Development

The diverse biological activities of 2,3,5,6-tetramethylpyrazine make it a valuable tool for researchers and a promising lead compound for drug development.

-

Flavor and Fragrance: Beyond its medicinal uses, TMP is also utilized as a flavor additive in the food and tobacco industries.[15]

-

Therapeutic Agent: It is used in the treatment of various disorders, including asthma, heart failure, and urinary incontinence.[4]

-

Ischemic Stroke: Its neuroprotective properties are being extensively studied for the treatment of ischemic stroke.[11]

-

Kidney Disease: TMP has shown potential in attenuating acute kidney injury and renal fibrosis by reducing oxidative stress and inflammation.[13]

-

Oncology: Its anti-proliferative and pro-apoptotic effects on cancer cells are an active area of cancer research.[14]

Safety and Toxicology

2,3,5,6-Tetramethylpyrazine is classified as harmful if swallowed and can cause skin and serious eye irritation.[16] It may also cause respiratory irritation.[16]

-

Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3.[17]

-

Handling Precautions: Use in a well-ventilated area, wear protective gloves, eye protection, and a dust mask.[16][17] Avoid breathing dust.[16] Wash hands thoroughly after handling.[16]

-

Storage: Store in a dry, well-ventilated place with the container tightly closed.[4][16]

Conclusion

2,3,5,6-Tetramethylpyrazine is a multifaceted compound with a rich history in traditional medicine and a bright future in modern pharmacology. Its well-characterized physicochemical properties, established synthesis routes, and diverse mechanisms of action make it a compelling subject for ongoing research and development. From neuroprotection and cardiovascular health to oncology, the therapeutic potential of TMP continues to be explored, promising new avenues for the treatment of a wide range of diseases.

References

-

A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. Frontiers. [Link]

- A kind of preparation method of 2,3,5,6 Tetramethylpyrazine.

-

2,3,5,6-tetramethyl pyrazine, 1124-11-4. The Good Scents Company. [Link]

-

Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective. Hindawi. [Link]

-

Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. Journal of Industrial Microbiology and Biotechnology. [Link]

- Tetramethyl pyrazine (2,3,5,6-). BAT. [https://www.bat-science.com/groupms/sites/BAT_9GVJXS.nsf/vwPagesWebLive/DO9GWMJ9/ FILE/Tetramethyl%20pyrazine%20(2,3,5,6-).pdf?openelement)

-

Chemical structure of ligustrazine (2,3,5,6-tetramethylpyrazine). ResearchGate. [Link]

-

Natural 2,3,5,6-tetramethylpyrazine Safety Data Sheet. Synerzine. [Link]

-

2,3,5,6-TETRAMETHYLPYRAZINE. Flavor Extract Manufacturers Association (FEMA). [Link]

-

Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers. [Link]

-

Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis. Frontiers. [Link]

-

Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum. eScholarship. [Link]

- Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.

-

Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms. PMC. [Link]

Sources

- 1. Frontiers | A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. 2,3,5,6-Tetramethylpyrazine - LKT Labs [lktlabs.com]

- 4. Tetramethylpyrazine | 1124-11-4 [chemicalbook.com]

- 5. CN107879987A - A kind of preparation method of 2,3,5,6 Tetramethylpyrazine - Google Patents [patents.google.com]

- 6. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents [patents.google.com]

- 8. escholarship.org [escholarship.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review [frontiersin.org]

- 13. Frontiers | Tetramethylpyrazine: An Active Ingredient of Chinese Herbal Medicine With Therapeutic Potential in Acute Kidney Injury and Renal Fibrosis [frontiersin.org]

- 14. Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,3,5,6-tetramethyl pyrazine, 1124-11-4 [thegoodscentscompany.com]

- 16. synerzine.com [synerzine.com]

- 17. 2,3,5,6-Tetramethylpyrazine = 98 , FG 1124-11-4 [sigmaaldrich.com]

discovery and history of chlorinated phenyl isocyanates

An In-depth Technical Guide to the Discovery and History of Chlorinated Phenyl Isocyanates

A Foreword for the Modern Researcher

Chlorinated phenyl isocyanates represent a fascinating subclass of organic compounds, sitting at the intersection of classical industrial synthesis and modern high-value applications. Characterized by the highly reactive isocyanate group (-N=C=O) attached to a chlorinated benzene ring, these molecules are not mere laboratory curiosities but pivotal intermediates in the production of agrochemicals, specialized polymers, and pharmaceuticals. This guide eschews a conventional, rigid structure. Instead, it aims to provide a narrative that is both historically grounded and practically useful for the researchers, scientists, and drug development professionals who engage with these potent chemical entities. We will delve into the causality behind their synthesis, the logic of their application, and the critical importance of safe handling, providing a holistic view rooted in scientific integrity.

The Genesis of a Workhorse Intermediate: An Inferred History

The precise moment of "discovery" for chlorinated phenyl isocyanates is not marked by a single seminal publication, as is common for many famous molecules. Instead, their history is intrinsically linked to the broader development of isocyanate chemistry in the late 19th and early 20th centuries. The foundational reaction for their synthesis—the treatment of a primary amine with phosgene (COCl₂) —was a well-established method long before specific chlorinated variants were commercialized.

By the mid-20th century, patents and industrial literature began to describe the synthesis of specific isomers, such as 3,4-dichlorophenyl isocyanate, not as a novel discovery, but as a known and practiced industrial process.[1] This suggests their emergence was driven less by academic exploration and more by the industrial demand for precursors to novel herbicides and other materials. The history of these compounds is therefore one of industrial application and process refinement rather than a singular eureka moment. Two primary synthetic philosophies have dominated their history: the "bottom-up" approach of phosgenating a pre-chlorinated aniline and the "top-down" method of directly chlorinating the parent phenyl isocyanate.

Core Synthetic Methodologies: From Brute Force to Greener Pathways

The synthesis of chlorinated phenyl isocyanates is dominated by the phosgenation of the corresponding chlorinated anilines. However, alternative methods, including direct chlorination and non-phosgene routes, have also been developed, driven by the desire to improve safety and efficiency.

The Cornerstone: Phosgenation of Dichloroanilines

This method remains the most common industrial route due to its high yield and scalability. The process involves the reaction of a dichloroaniline with phosgene, typically in an inert solvent. A two-stage temperature protocol is often employed to manage the reaction's exothermicity and minimize the formation of urea by-products.[2]

Generalized Experimental Protocol: Synthesis of 3,4-Dichlorophenyl Isocyanate

-

Solvent and Reactant Preparation: A solution of 3,4-dichloroaniline is prepared in a high-boiling inert solvent such as toluene, xylene, or o-dichlorobenzene.[3][4] The solution is charged into a reaction vessel equipped for heating, cooling, and gas dispersion. It is critical to ensure the system is dry, as isocyanates react with water.

-

Low-Temperature Phosgenation (Formation of Carbamoyl Chloride): The aniline solution is cooled to a low temperature (typically 0-20°C). Phosgene gas is then introduced into the solution. This initial, highly exothermic stage forms the N-(3,4-dichlorophenyl)carbamoyl chloride and the dichloroaniline hydrochloride salt.[2] Maintaining a low temperature is crucial to prevent the reaction of the isocyanate product with unreacted aniline, which would form a stable and undesirable N,N'-bis(3,4-dichlorophenyl)urea.

-

High-Temperature Phosgenation (Conversion to Isocyanate): After the initial reaction, the mixture is gradually heated to a higher temperature (110-160°C).[1][3] The continued introduction of phosgene at this stage facilitates the thermal decomposition of the carbamoyl chloride and hydrochloride intermediates into the final 3,4-dichlorophenyl isocyanate, releasing hydrogen chloride (HCl) gas.[2]

-

Purification: Once the reaction is complete (as determined by monitoring HCl evolution or spectroscopic analysis), the excess phosgene and solvent are removed by distillation, often under reduced pressure. The crude product is then purified by vacuum distillation to yield the final high-purity chlorinated phenyl isocyanate.[2][4]

Workflow: Phosgenation of Dichloroaniline

Caption: Workflow for the industrial synthesis of dichlorophenyl isocyanate.

Alternative Pathway: Direct Chlorination of Phenyl Isocyanate

An alternative approach involves the direct chlorination of phenyl isocyanate itself. This method avoids the handling of chlorinated anilines but requires careful control to prevent unwanted side reactions. Early methods involved using catalysts like iodine and ferric chloride at elevated temperatures.[5] More refined processes operate at very low temperatures (-20°C to 20°C) in the dark, using anhydrous hydrogen chloride to facilitate the reaction and minimize side-chain chlorination on substituted phenyl isocyanates.[6] This technique allows for the progressive introduction of chlorine atoms onto the aromatic ring.[6]

Modern & "Green" Synthetic Routes

Concerns over the extreme toxicity of phosgene have driven research into alternative, safer synthetic pathways.

-

Thermal Decomposition of Carbamates: This non-phosgene route involves synthesizing a carbamate precursor (e.g., methyl N-phenyl carbamate) which is then thermally decomposed to yield the isocyanate and an alcohol.[7] This approach is considered a cleaner synthesis method, and research has focused on developing effective catalysts, such as metal oxides, to improve reaction rates and yields under solvent-free conditions.[7]

-

Reaction with Metal Cyanates: Another non-phosgene route involves the reaction of a dichlorinated aromatic halide (e.g., 1,4-dichlorobenzene) with a metal cyanate (like potassium cyanate) in the presence of a catalyst, such as a zero-valent nickel complex.[8] This method circumvents both phosgene and aniline precursors.

Profile of Key Chlorinated Phenyl Isocyanates

While numerous isomers are possible, a few have gained prominence due to their utility in specific applications.

| Compound Name | Abbreviation | Molecular Formula | Structure | Melting Point (°C) | Primary Application Area |

| 3,4-Dichlorophenyl Isocyanate | 3,4-DPI | C₇H₃Cl₂NO | Cl₂C₆H₃NCO | 31-34 | Agrochemicals (Herbicide Intermediate)[4] |

| 3,5-Dichlorophenyl Isocyanate | 3,5-DPI | C₇H₃Cl₂NO | Cl₂C₆H₃NCO | 32-34 | Material Science (Chiral Stationary Phases) |

| 2,6-Dichlorophenyl Isocyanate | 2,6-DPI | C₇H₃Cl₂NO | Cl₂C₆H₃NCO | 43-45 | Synthetic Intermediate |

| 4-Chlorophenyl Isocyanate | 4-CPI | C₇H₄ClNO | ClC₆H₄NCO | 31.3[9] | Pharmaceuticals, Pesticides[9] |

Industrial Applications: From Fields to Laboratories

The high reactivity of the isocyanate group makes these compounds valuable building blocks for a range of products.

-

Agrochemicals: The most significant large-scale use of a chlorinated phenyl isocyanate is the role of 3,4-dichlorophenyl isocyanate as the key precursor to the herbicide Diuron.[4] The isocyanate is reacted with dimethylamine to form the final urea-based active ingredient.

-

Material Science: 3,5-Dichlorophenyl isocyanate is used to synthesize phenylcarbamate derivatives of polysaccharides like cellulose and amylose. These derivatives are highly effective chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) for the separation of enantiomers, a critical process in drug discovery and quality control.

-

Pharmaceutical and Chemical Synthesis: As highly reactive electrophiles, chlorinated phenyl isocyanates are used as intermediates in the synthesis of a variety of complex organic molecules and are also employed as derivatizing agents for analytical purposes.[9]

-

Polyurethane By-products: Chlorinated phenyl isocyanates can be formed as by-products during the industrial phosgenation of aniline to produce diphenylmethane diisocyanate (MDI), a primary component of polyurethanes.[10][11] Their presence must be managed and they can be converted into other useful compounds.[10]

Relationship: From Isocyanate to Application

Caption: Synthetic pathways from key isocyanates to major applications.

Toxicology, Safety, and Handling: A Mandate for Caution

The utility of chlorinated phenyl isocyanates is intrinsically linked to their high reactivity, which also dictates their significant toxicological profile. They are hazardous compounds that demand stringent safety protocols.

Core Hazards:

-

Acute Toxicity: Isocyanates are very toxic if inhaled or ingested and are toxic upon skin contact.[12][13] Inhalation can cause severe respiratory irritation and may be fatal.[14]

-

Corrosivity and Irritation: They are corrosive to the skin and eyes, causing severe burns.[12][14] Contact can lead to rash and a burning sensation.[15]

-

Sensitization: A primary health concern with isocyanates is their ability to act as sensitizers. Inhaling isocyanate vapors can lead to an asthma-like allergy, where subsequent exposure to even minute concentrations can trigger a severe asthmatic attack.[12][15] Skin sensitization is also possible.

Reactivity Hazards: Isocyanates react exothermically with a wide range of compounds. These reactions can be vigorous and present significant physical hazards.

-

Reaction with Water: They react with water to form an unstable carbamic acid, which decomposes to the corresponding aniline and carbon dioxide gas. In a sealed container, this can lead to a dangerous pressure buildup.[16]

-

Reaction with Nucleophiles: Vigorous reactions occur with alcohols (forming urethanes), amines (forming ureas), and bases, which can initiate polymerization.[16]

Safe Handling Protocols:

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood or a closed system to prevent any inhalation exposure.

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory, including chemical-resistant gloves, splash goggles, a face shield, and appropriate respiratory protection.

-

Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area, away from moisture, heat, and incompatible materials like acids, bases, alcohols, and oxidizing agents.[15]

| Hazard Class | GHS Code(s) | Description |

| Acute Toxicity | H330 | Fatal if inhaled.[14] |

| H302 | Harmful if swallowed.[14] | |

| Skin Corrosion/Irritation | H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation.[14] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[14] |

| H317 | May cause an allergic skin reaction.[14] | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[14] |

Conclusion and Future Outlook

The history of chlorinated phenyl isocyanates is a story of chemical utility. Born from the well-established principles of industrial amine chemistry, they have become indispensable intermediates for targeted, high-performance products in agriculture and material science. Their journey underscores a common theme in chemical manufacturing: the balancing of immense synthetic utility against significant process and toxicological hazards. The future of this field will likely focus on refining non-phosgene and other "green" synthetic routes, aiming to retain the functional value of the isocyanate group while mitigating the risks associated with their production and use. For the practicing scientist, a deep understanding of their reactivity, history, and hazards is not just academic—it is a prerequisite for safe and effective innovation.

References

-

PrepChem. Synthesis of 4-acetyl-2,6-dichlorophenyl isocyanate. Available from: [Link]

- Twelves, R. R. (1969). U.S. Patent No. 3,449,397. Google Patents.

- CN107235860A. (2017). A kind of synthesis technique of the dichlorophenyl isocyanate of diuron intermediate 3,4. Google Patents.

-

Patsnap. (n.d.). Method for continuously preparing 3,4-dichlorophenyl isocyanate. Eureka. Available from: [Link]

-

Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley. Available from: [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: 3-CHLORO-4-METHYL PHENYL ISOCYANATE. Available from: [Link]

-

Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances In Isocyanate Chemistry. Chemical Reviews, 57(1), 47-76. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7672, Phenyl isocyanate. PubChem. Available from: [Link]

- CN101274904B. (2010). Preparation for 3, 4-dichloro phenyl isocyanate. Google Patents.

- McCoy, M. (2022). U.S. Patent Application No. 2022/0106264 A1. Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7693, 4-Chlorophenyl Isocyanate. PubChem. Available from: [Link]

- Cense, J. M., & Leng, J. L. (1987). U.S. Patent No. 4,749,806. Google Patents.

-

Unitech. (n.d.). Chemistry And Technology Of Isocyanates. Available from: [Link]

-

National Research Council. (2008). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. The National Academies Press. Available from: [Link]

-

Unitech. (2025). Chemistry And Technology Of Isocyanates. Available from: [Link]

-

ACS Publications. (n.d.). Recent Advances in Isocyanate Chemistry. Chemical Reviews. Available from: [Link]

- Irwin, C. F. (1966). U.S. Patent No. 3,277,138. Google Patents.

-

Xi, Z., et al. (2012). Progress in clean synthesis of phenyl isocyanate. ResearchGate. Available from: [Link]

- Gakenheimer, W. C. (1967). U.S. Patent No. 3,360,539. Google Patents.

- WO2020163092A1. (2020). Phenyl isocyanate conversion process. Google Patents.

-

American Chemistry Council. (2016). The Economic Benefits of Chlorine Chemistry in Polyurethanes in the United States and Canada. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Process for the synthesis of isocyanates and of isocyanate derivatives. PubChem. Available from: [Link]

Sources

- 1. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]

- 2. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 3. CN107235860A - A kind of synthesis technique of the dichlorophenyl isocyanate of diuron intermediate 3,4 - Google Patents [patents.google.com]

- 4. Method for continuously preparing 3,4-dichlorophenyl isocyanate - Eureka | Patsnap [eureka.patsnap.com]

- 5. US3277138A - Method for the chlorination of aromatic isocyanates - Google Patents [patents.google.com]

- 6. US3360539A - Chlorination of aromatic isocyanates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 9. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US20220106264A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]

- 11. WO2020163092A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. nj.gov [nj.gov]

- 16. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Safe Handling of 2,4,6-Trichlorophenyl Isocyanate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Hazard Profile

2,4,6-Trichlorophenyl isocyanate is a highly reactive aromatic isocyanate used in synthetic chemistry as a building block for various complex molecules, including pharmaceuticals and agrochemicals. Its utility is derived from the electrophilic nature of the isocyanate group (-N=C=O), which readily reacts with nucleophiles such as alcohols, amines, and water. However, this high reactivity is also the source of its significant physiological hazards.

This guide provides a comprehensive framework for the safe handling, use, storage, and disposal of this compound. The core directive of this document is to move beyond mere procedural lists and instill a deep understanding of the causality behind each safety precaution. The primary hazards associated with this compound are acute toxicity via inhalation and ingestion, severe irritation to the skin and eyes, and, most critically, its potential to act as a potent respiratory sensitizer, capable of inducing asthma-like symptoms upon exposure.[1][2] Adherence to the protocols outlined herein is essential for mitigating risk and ensuring the safety of all laboratory personnel.

Hazard Identification and Toxicology

A thorough risk assessment must precede any work with this compound.[3] The compound presents multiple, significant health risks that demand stringent control measures.

Toxicological Mechanism: Isocyanates exert their toxic effects through their vigorous and indiscriminate reaction with biological macromolecules. The isocyanate moiety reacts with amine, hydroxyl, and thiol groups found in proteins and other biomolecules. When inhaled, this can lead to inflammation and damage in the respiratory tract. Critically, isocyanates can form protein adducts (haptens) that trigger an immune response, leading to sensitization. Subsequent exposure, even to minute quantities, can provoke a severe, potentially life-threatening asthmatic reaction.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] | 💀 |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] | 💀 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] | ❗ |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][2] | ❗ |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] | स्वास्थ्य खतरा |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] | ❗ |

This table summarizes data from authoritative Safety Data Sheets (SDS).[1][2]

Engineering Controls & Personal Protective Equipment (PPE): A System of Protection

The hierarchy of controls dictates that engineering and administrative controls are foundational, with PPE serving as the final, critical barrier. Reliance on PPE alone is an insufficient safety strategy.[4]

Engineering Controls: Isolating the Hazard

The primary objective of engineering controls is to minimize exposure by containing the chemical at its source.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[5] This is non-negotiable.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[1] Work areas should be isolated from unprotected workers.[6]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected based on the specific hazards of isocyanates.[8][9]

-

Respiratory Protection: Due to the severe inhalation toxicity and sensitization risk, respiratory protection is mandatory.[1][2]

-

Minimum Requirement: A half-mask or full-face respirator equipped with combination organic vapor/particulate cartridges (e.g., A2P3 rating) is required for all handling.[8]

-

Recommended: For procedures with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) or a supplied-air respirator offers a higher protection factor.[9]

-

-

Hand Protection: Standard disposable latex gloves are inadequate and will not protect you.[9]

-

Eye and Face Protection:

-

Body Protection: Wear a chemically resistant lab coat or disposable coveralls to prevent skin contact.[4][6] Ensure clothing is fully buttoned or zipped. Do not wear shorts or open-toed shoes in the laboratory.

Standard Operating Protocol for Laboratory Use: Weighing and Dilution

This protocol demonstrates the integration of safety measures into a routine laboratory task.

-

Pre-Operation Safety Check:

-

Ensure the chemical fume hood is on and functioning correctly.

-

Verify the location and operational status of the nearest safety shower and eyewash station.

-

Don all required PPE as specified in Section 3.2.

-

Prepare a spill kit (see Section 6.1) and have it immediately accessible.

-

Prepare a labeled waste container for contaminated consumables.

-

-

Procedure:

-

Place an analytical balance inside the chemical fume hood.

-

Retrieve the sealed container of this compound from its designated storage location (see Section 5.0).

-

Allow the container to equilibrate to ambient temperature inside the fume hood before opening to prevent condensation of atmospheric moisture.

-

Carefully unseal the container under an inert atmosphere (e.g., nitrogen or argon) if possible.

-

Using a clean spatula, weigh the desired amount of the compound into a tared, dry reaction vessel.

-

Promptly and securely reseal the main container.

-

Slowly add the desired anhydrous solvent to the reaction vessel while maintaining stirring. Be aware of potential exotherms.

-

Ensure all glassware and equipment are clean and dry before use.

-

-

Post-Operation Cleanup:

-

Decontaminate the spatula and any other contaminated reusable equipment using a suitable method (see Section 7.0).

-

Wipe down the balance and surrounding area inside the fume hood with a decontaminating solution.

-

Place all contaminated disposable items (e.g., weighing paper, wipes, gloves) into the designated hazardous waste container.

-

Wash hands and face thoroughly with soap and water after removing PPE.[6][9]

-

Storage and Incompatibility

Improper storage is a primary cause of chemical degradation and hazardous situations.

-

Storage Conditions: Store containers in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[11][12] The storage area should be locked and accessible only to authorized personnel.[1][5]

-

Moisture Sensitivity: this compound is highly sensitive to moisture.[1][5] It reacts with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide (CO₂).[13] In a tightly sealed container, this CO₂ evolution can lead to a dangerous pressure buildup and potential container rupture.[14] Therefore, containers must be kept tightly closed and stored under an inert gas like nitrogen or argon.[1][5]

-

Incompatible Materials: Avoid contact with the following:

Emergency Procedures: Spill, Exposure, and Fire

A pre-planned and practiced emergency response is crucial.

Spill Response

All spills, regardless of size, must be treated seriously.[11] The following workflow outlines the necessary steps.

Caption: Workflow for Managing a this compound Spill.

Detailed Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert others in the area and evacuate all non-essential personnel.[11][14]

-

Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 3.2.[14][15]

-

Containment: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or absorbent clay.[11][14][16] DO NOT USE WATER, sawdust, or other combustible materials. [11][14]

-

Collection: Once the material is absorbed, carefully sweep it into a container that can be left open (e.g., a beaker or an unsealed pail).[14][15] DO NOT seal the container to prevent pressure buildup from CO₂ evolution.[14]

-

Decontamination: Apply a decontamination solution to the spill area.[14] A common formulation is 5-10% sodium carbonate and 0.2% liquid detergent in water.[13][14] Allow the solution to sit for at least 24 hours.[11]

-

Disposal: All cleanup materials, including absorbents, contaminated PPE, and decontamination solutions, must be collected and disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office.[5][14]

First Aid for Exposure

Immediate action is critical in any exposure scenario.[16][17]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a poison center or physician immediately.[1][2]

-

Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[17] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[1][17] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][11][17] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: DO NOT induce vomiting. [5][7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison center or physician immediately.[1][2]

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, foam, or carbon dioxide.[2] Water spray may be used to cool containers but should be avoided on the material itself.[7]

-

Hazards: The compound is combustible.[5][12] Upon heating or combustion, it can decompose to release highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen cyanide, and hydrogen chloride gas.[3][7][12] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect human health and the environment.

-

Equipment Decontamination: Glassware and equipment can be decontaminated by rinsing with an appropriate organic solvent (e.g., acetone) followed by soaking in a decontamination solution (as described in Section 6.1) for at least 24 hours.

-

Container Disposal: Empty containers are considered hazardous waste as they retain chemical residue. They should not be reused.[3] Decontaminate empty containers by filling them with the neutralizing solution and leaving them open in a fume hood for 24-48 hours before disposal.[11]

-

Waste Disposal: All waste streams containing this compound, including reaction byproducts, excess reagent, and spill cleanup materials, are classified as hazardous waste.[12] They must be collected in properly labeled, compatible containers and disposed of through a licensed hazardous waste contractor, following all federal, state, and local regulations.[5][14]

References

-

Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Composites One. [Link]

-

What PPE is required when working with isocyanates?. Sysco Environmental. [Link]

-

Isocyanates: Control measures guideline. Canada.ca. [Link]

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]

-

Isocyanates. Oregon OSHA. [Link]

-

SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc.. [Link]

-

Guide to handling isocyanates. Safe Work Australia. [Link]

-

Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. International Science Community Association. [Link]

-

Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

-

This compound | C7H2Cl3NO | CID 613574. PubChem. [Link]

-

SAFETY DATA SHEET: 2-Chlorophenyl isocyanate. Thermo Fisher Scientific. [Link]

-

CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

-

Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

-

Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

-

5.4.1.1 Incidental Spill Cleanup Procedures. University of Arizona Environment, Health and Safety. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 4. Control measures guide - Canada.ca [canada.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lakeland.com [lakeland.com]

- 7. fishersci.com [fishersci.com]

- 8. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 9. osha.oregon.gov [osha.oregon.gov]

- 10. compositesone.com [compositesone.com]

- 11. actsafe.ca [actsafe.ca]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. isca.in [isca.in]

- 14. fsi.co [fsi.co]

- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 16. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

Introduction: The Significance of a Highly Reactive Intermediate

An In-Depth Technical Guide to the Hydrolysis Mechanism of 2,4,6-Trichlorophenyl Isocyanate

This guide provides a detailed examination of the chemical principles governing the hydrolysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to explore the causality behind the reaction mechanism, kinetic influences, and robust analytical methodologies for its study.

This compound (C₇H₂Cl₃NO) is an aromatic isocyanate characterized by a highly electrophilic isocyanate (-N=C=O) functional group attached to a phenyl ring bearing three electron-withdrawing chlorine atoms.[1][2] Isocyanates are pivotal intermediates in the synthesis of a vast array of compounds, most notably polyurethanes, but also ureas, carbamates, and other derivatives used in the pharmaceutical and materials science sectors.[3][4][5]